![molecular formula C14H19NO B1412479 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone CAS No. 1601044-30-7](/img/structure/B1412479.png)
1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Overview
Description
1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone, commonly known as 1-isobutyl-2,3-dihydro-1H-indol-5-one, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless to pale yellow liquid with a faint odor. 1-isobutyl-2,3-dihydro-1H-indol-5-one is soluble in methanol, ethanol, and ether, and is insoluble in water. It is a versatile compound with applications in a variety of areas, including scientific research, laboratory experiments, and drug development.
Scientific Research Applications
Antibacterial and Antifungal Activity
A series of new 1H-Indole derivatives have been synthesized, showing significant antimicrobial activity. These compounds were prepared through reactions involving indole and various other reagents, leading to derivatives that exhibit considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Aspergillus niger and Candida albicans. This research highlights the potential use of indole derivatives in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Corrosion Inhibition
Indole derivatives have also been studied for their application in corrosion inhibition. Specifically, food flavorants, which share structural similarities with indole compounds, have been investigated for their effectiveness in inhibiting the corrosion of steel in acidic environments. These studies combine experimental methods and theoretical calculations to demonstrate how indole-related compounds can serve as effective corrosion inhibitors, offering insights into their potential industrial applications (Journal of Colloid and Interface Science, 2019).
Synthesis of Novel Compounds
Research on the construction of indole-based scaffolds, such as 1,4-dihydropyridine derivatives, showcases the versatility of indole compounds in organic synthesis. These studies provide efficient strategies for synthesizing complex molecules, which could have various pharmaceutical and material science applications (Tetrahedron, 2011).
Anti-inflammatory Agents
New Chalcone derivatives, involving indole as a key component, have been synthesized and evaluated for their anti-inflammatory properties. These compounds were tested on animal models, showing promising results as potential anti-inflammatory agents. Such research underscores the role of indole derivatives in developing new therapeutic options for treating inflammation-related conditions (Current Drug Discovery Technologies, 2022).
properties
IUPAC Name |
1-[1-(2-methylpropyl)-2,3-dihydroindol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(2)9-15-7-6-13-8-12(11(3)16)4-5-14(13)15/h4-5,8,10H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFPXFVIGLUNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2=C1C=CC(=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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